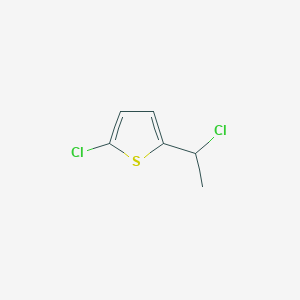

2-Chloro-5-(1-chloroethyl)thiophene

Description

BenchChem offers high-quality 2-Chloro-5-(1-chloroethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(1-chloroethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6Cl2S |

|---|---|

Molecular Weight |

181.08 g/mol |

IUPAC Name |

2-chloro-5-(1-chloroethyl)thiophene |

InChI |

InChI=1S/C6H6Cl2S/c1-4(7)5-2-3-6(8)9-5/h2-4H,1H3 |

InChI Key |

ZXZAJCQGPFBGCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(S1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-5-(1-chloroethyl)thiophene: A Versatile Chiral Building Block for Next-Generation Therapeutics

[1]

Executive Summary

In the landscape of heterocyclic building blocks, 2-Chloro-5-(1-chloroethyl)thiophene represents a high-value scaffold that bridges the gap between simple aromatic substitution and complex stereochemical architecture.[1] Unlike its primary analogue (2-chloro-5-(chloromethyl)thiophene), the 1-chloroethyl variant introduces a secondary electrophilic center.[1] This structural nuance offers two critical advantages in drug design:

-

Chiral Potential: It serves as a gateway to enantiopure intermediates, allowing for the exploration of chiral space early in the lead optimization phase.

-

Metabolic Blocking: The

-methyl group acts as a steric shield, potentially reducing the rate of benzylic oxidation—a common metabolic liability in thiophene-containing drugs.[1]

This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, reactivity profile, and application in generating diverse chemical libraries.

Chemical Architecture & Reactivity Profile

The molecule features two distinct electrophilic sites with orthogonal reactivity, enabling sequential functionalization.

The Dual-Electrophile System

-

Site A (C2-Cl): An aryl chloride on the thiophene ring.[1] It is relatively inert to standard nucleophilic attack but highly reactive in transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

Site B (Side Chain C-Cl): A secondary benzylic-like halide.[1] The thiophene ring stabilizes the adjacent carbocation, making this site highly reactive toward nucleophilic substitution (

) and susceptible to elimination (

Reactivity Comparison Table

| Feature | 2-Chloro-5-(chloromethyl)thiophene | 2-Chloro-5-(1-chloroethyl)thiophene | Impact on Drug Design |

| Halide Type | Primary ( | Secondary ( | |

| Dominant Mechanism | Requires careful control of solvent/nucleophile to prevent racemization or elimination.[1] | ||

| Metabolic Stability | Low (rapid oxidation) | Moderate to High | |

| Elimination Risk | Low | High (Styrene formation) | Reaction conditions must avoid strong, non-nucleophilic bases. |

Validated Synthetic Protocol (Self-Validating System)

The synthesis of 2-Chloro-5-(1-chloroethyl)thiophene is best approached via a two-step sequence starting from commercially available 2-acetyl-5-chlorothiophene.[1] This route minimizes side reactions compared to direct chloroethylation.[1]

Step-by-Step Methodology

Step 1: Reduction to 1-(5-chlorothiophen-2-yl)ethanol

-

Reagents: Sodium Borohydride (

), Methanol ( -

Protocol:

-

Dissolve 2-acetyl-5-chlorothiophene (1.0 eq) in

(0.5 M) at -

Add

(0.6 eq) portion-wise over 30 minutes to control hydrogen evolution.[1] -

Stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1]

-

Quench: Slowly add saturated

solution. -

Workup: Extract with DCM, dry over

, and concentrate.

-

Step 2: Chlorination to 2-Chloro-5-(1-chloroethyl)thiophene

-

Reagents: Thionyl Chloride (

), Dichloromethane ( -

Protocol:

-

Dissolve the alcohol from Step 1 in anhydrous

(0.5 M) under -

Add catalytic DMF (1-2 drops).[1]

-

Cool to

and add -

Allow to warm to room temperature and stir for 3 hours.

-

Critical Step: Evaporate solvent and excess

under reduced pressure without aqueous workup if possible, or wash rapidly with ice-cold

-

Why: The secondary chloride is hydrolytically unstable. Store under inert atmosphere at

.

-

Visualizing the Synthetic Logic

The following diagram illustrates the synthesis and the divergent pathways for library generation.

Caption: Synthetic workflow converting the acetyl precursor to the reactive scaffold, branching into substitution (green), coupling (blue), or elimination (red) pathways.

Medicinal Chemistry Applications

Strategy: The "Methyl Walk" for Metabolic Stability

In many drug discovery campaigns (e.g., P2Y12 inhibitors like Clopidogrel derivatives), a primary benzylic methylene (

-

Increases Lipophilicity: Slightly boosts logP, improving membrane permeability.[1]

-

Steric Hindrance: Blocks the approach of CYP450 iron-oxo species, retarding hydroxylation at the benzylic carbon.

Strategy: Fragment-Based Drug Discovery (FBDD)

This scaffold is ideal for "Fragment Growing."[1]

-

Vector 1 (The Chloride): Use Suzuki coupling to attach a solubilizing group or a specific binding motif (e.g., a pyridine or pyrazole).

-

Vector 2 (The Ethyl Side Chain): Displace the secondary chloride with a library of amines.

Case Study: Antifungal Azole Optimization

Analogous to Tioconazole, which uses a chloromethyl-thiophene linker, the 1-chloroethyl derivative can be used to synthesize branched azoles.

-

Hypothesis: The branched alkyl chain restricts the rotational freedom of the azole pharmacophore, potentially locking it into a more active conformation (entropy-enthalpy compensation).

References

-

Thiophene in Medicinal Chemistry

-

Nucleophilic Substitution Mechanisms

-

Synthetic Protocols (Analogous Chloromethylation)

-

General Reactivity of Alkyl Halides

Sources

- 1. 2-氯-5-(氯甲基)噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2-氯-5-(氯甲基)噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]

- 12. WO2002094806A1 - Chloromethylation of thiophene - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Nucleophilic Substitution Reactions | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. ocw.uci.edu [ocw.uci.edu]

- 16. Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

"safety and handling guidelines for 2-Chloro-5-(1-chloroethyl)thiophene"

Technical Guide: Safe Handling and Application of 2-Chloro-5-(1-chloroethyl)thiophene

Executive Summary

This guide provides a comprehensive technical framework for the safe handling, storage, and experimental application of 2-Chloro-5-(1-chloroethyl)thiophene (CAS: 106341-45-1). As a secondary

Critical Hazard Profile:

-

Alkylating Agent: High potential for DNA modification.

-

Corrosive: Causes severe skin burns and eye damage (Category 1B/1C).

-

Moisture Sensitive: Rapidly hydrolyzes to release Hydrogen Chloride (HCl).

-

Thermal Instability: Prone to elimination, forming polymerizable vinyl thiophenes.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | 2-Chloro-5-(1-chloroethyl)thiophene |

| CAS Registry Number | 106341-45-1 |

| Molecular Formula | C₆H₆Cl₂S |

| Molecular Weight | 181.08 g/mol |

| Structure | Thiophene ring with a Chlorine at C2 and a 1-Chloroethyl group at C5.[1][2][3][4][5][6][7] |

| Physical State | Colorless to pale yellow liquid (at room temp).[5][8] |

| Boiling Point | ~95–100°C @ 5 mmHg (Estimated based on analogs; Note: Decomposes at atmospheric pressure) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols. |

Stability & Reactivity Mechanisms

Understanding the specific reactivity of the 1-chloroethyl moiety is crucial for safety. Unlike primary halides, the secondary benzylic-like position allows for competing reaction pathways that dictate storage and handling protocols.

Degradation Pathways

The compound undergoes two primary degradation modes:

-

Hydrolysis (Moisture): Water attacks the secondary carbon, displacing chloride to form the alcohol and releasing HCl gas.

-

Elimination (Thermal/Base): Loss of HCl to form 2-chloro-5-vinylthiophene , which is highly prone to exothermic polymerization.

DOT Diagram 1: Degradation & Reactivity Pathways

Caption: Primary degradation pathways showing hydrolysis to alcohol and elimination to vinyl thiophene.

Safety & Handling Protocols

Personal Protective Equipment (PPE)

-

Respiratory: Work strictly within a certified chemical fume hood.[7] If outside containment (e.g., spill cleanup), use a full-face respirator with ABEK (Multi-gas) and P3 (Particulate) cartridges.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Silver Shield® (Laminate) or Viton®. Standard nitrile is permeable to chlorinated solvents and alkyl halides over time.

-

-

Ocular: Chemical splash goggles + Face shield. (Contact lenses are prohibited).

Engineering Controls

-

Inert Atmosphere: Handle under Argon or Nitrogen. Oxygen and moisture accelerate decomposition.

-

Cold Handling: For large scale (>10g), cool the receiving flask to 0°C to minimize vapor pressure and elimination risk.

Storage Requirements

-

Temperature: Store at -20°C (Freezer) .

-

Container: Amber glass with Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent moisture ingress.

-

Segregation: Store away from bases (amines, hydroxides) and oxidizers.

Experimental Workflow: Nucleophilic Substitution

This protocol outlines the safe usage of 2-Chloro-5-(1-chloroethyl)thiophene in a standard substitution reaction (e.g., with an amine or thiol).

Step-by-Step Methodology:

-

Preparation (Inert Loop):

-

Flame-dry all glassware and cool under Argon flow.

-

Prepare the nucleophile solution (e.g., amine + non-nucleophilic base like DIPEA) in dry solvent (DCM or THF) at 0°C.

-

-

Reagent Transfer:

-

Do not pour. Use a gas-tight syringe or cannula transfer.

-

Calculate the density (approx 1.3–1.4 g/mL) or weigh by difference in a closed septum vial.

-

-

Addition:

-

Add the thiophene derivative dropwise to the nucleophile solution at 0°C to -10°C .

-

Reasoning: Low temperature prevents the competing elimination reaction (formation of vinyl thiophene).

-

-

Reaction Monitoring:

-

Monitor via TLC (silica) or LC-MS.

-

Note: The starting material is UV active. If a new spot appears with lower Rf (alcohol) or very high Rf (vinyl), adjust temperature or dryness.

-

-

Quenching (Critical Step):

DOT Diagram 2: Safe Handling Decision Matrix

Caption: Decision matrix for assessing reagent quality before opening the container.

Emergency Procedures

| Scenario | Immediate Action |

| Skin Contact | Immediate Drench: Wash with soap and water for 15+ minutes.[7] Do not use alcohol (increases absorption). Seek medical attention for potential chemical burns.[7] |

| Eye Contact | Irrigate: Rinse for 15 minutes lifting eyelids.[7] Consult an ophthalmologist immediately. |

| Spill (< 10mL) | Evacuate area. Don full PPE.[7] Cover with Sodium Carbonate or Vermiculite . Neutralize with dilute ammonia or thiosulfate solution before disposal. |

| Inhalation | Move to fresh air.[7][9][10] If breathing is difficult, administer oxygen (trained personnel only). Pulmonary edema may be delayed. |

References

-

Sigma-Aldrich. Product Specification: 2-Chloro-5-(chloromethyl)thiophene (Analogous Safety Data). Retrieved from .

-

PubChem. Compound Summary: 2-Chloro-5-(chloromethyl)thiophene (CID 12352100). National Library of Medicine. Retrieved from .

-

BenchChem. Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene. Retrieved from .

-

Organic Syntheses. 2-Chloromethylthiophene Preparation and Safety Notes. Org.[4] Synth. 1955, 35, 811. Retrieved from .

-

BLD Pharm. Safety Data Sheet: 2-Chloro-5-(1-chloroethyl)thiophene (CAS 106341-45-1).[1] Retrieved from .

(Note: While specific literature on the 1-chloroethyl derivative is less abundant than the chloromethyl analog, the safety protocols are derived from the validated hazard class of alpha-haloalkyl thiophenes.)

Sources

- 1. 23784-96-5|2-Chloro-5-(chloromethyl)thiophene|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes & Protocols: 2-Chloro-5-(chloromethyl)thiophene as a Versatile Building Block for Pharmaceutical Synthesis

Introduction: The Strategic Importance of Chlorinated Thiophenes in Medicinal Chemistry

The thiophene ring is a privileged structural motif in medicinal chemistry, recognized for its bioisosteric similarity to the benzene ring and its versatile reactivity.[1] This five-membered heterocycle is a core component of numerous FDA-approved drugs, contributing to a wide spectrum of pharmacological activities, including antiplatelet, anti-inflammatory, anticancer, and antipsychotic effects.[2][3] The strategic introduction of halogen atoms, particularly chlorine, onto the thiophene scaffold significantly modulates the molecule's electronic properties and provides a reactive handle for further synthetic elaboration. This modification enhances the utility of thiophenes as key intermediates in the synthesis of complex pharmaceutical agents.[4]

This guide focuses on 2-Chloro-5-(chloromethyl)thiophene , a bifunctional building block of significant value in pharmaceutical development. Its structure features both a chlorinated thiophene core and a reactive chloromethyl group, making it an excellent electrophilic precursor for introducing the 5-chloro-2-thienylmethyl moiety into target molecules via nucleophilic substitution reactions.[5] We will explore its synthesis, physicochemical properties, and provide a detailed protocol for its application in constructing more complex molecular architectures relevant to drug discovery.

Editorial Note: The initial topic of inquiry was "2-Chloro-5-(1-chloroethyl)thiophene." A comprehensive literature search did not yield sufficient public-domain data, established protocols, or a specific CAS number for this compound to create a scientifically robust and verifiable guide. Consequently, we have focused this application note on the closely related, well-documented, and industrially significant analogue, 2-Chloro-5-(chloromethyl)thiophene, which serves a similar and demonstrable role as a reactive thiophene building block.

Physicochemical Properties of 2-Chloro-5-(chloromethyl)thiophene

Proper handling, reaction setup, and purification of a chemical intermediate are predicated on a thorough understanding of its physical and chemical properties. The data for 2-Chloro-5-(chloromethyl)thiophene (CAS Number: 23784-96-5) are summarized below.[6][7][8]

| Property | Value | Source(s) |

| CAS Number | 23784-96-5 | [6][7] |

| Molecular Formula | C₅H₄Cl₂S | [6][7] |

| Molecular Weight | 167.06 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 83-85 °C at 8 mmHg | [5] |

| Density | 1.385 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.575 | [5] |

| SMILES String | ClCc1ccc(Cl)s1 | [9] |

| InChI Key | MQTKXCOGYOYAMW-UHFFFAOYSA-N | |

| Storage Temperature | −20°C, protect from light | [9] |

Part 1: Synthesis Protocol for 2-Chloro-5-(chloromethyl)thiophene

Principle: Blanc Chloromethylation

The most direct route for synthesizing 2-Chloro-5-(chloromethyl)thiophene is the electrophilic aromatic substitution of 2-chlorothiophene. The Blanc chloromethylation reaction, which utilizes formaldehyde and hydrogen chloride, is an effective method to introduce a chloromethyl (-CH₂Cl) group onto an aromatic ring.[5] The sulfur heteroatom in the thiophene ring activates the C2 and C5 positions for electrophilic attack. Starting with 2-chlorothiophene, the C5 position is preferentially targeted, yielding the desired product.[10]

Experimental Workflow: Synthesis of the Building Block

Caption: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)thiophene.

Detailed Step-by-Step Methodology

Warning: This procedure involves hazardous materials, including concentrated acids and lachrymatory substances. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.[11]

-

Reaction Setup:

-

Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Ensure the apparatus is oven-dried and assembled under an inert atmosphere (e.g., nitrogen).

-

Charge the flask with 2-chlorothiophene (1 equivalent) and an anhydrous solvent such as dichloromethane (DCM).

-

Cool the mixture to 0-5°C using an ice-salt bath.

-

-

Reagent Preparation & Addition:

-

In a separate beaker, carefully prepare the chloromethylating agent by mixing concentrated hydrochloric acid and paraformaldehyde.[12] This mixture generates the electrophilic species in situ.

-

Transfer this mixture to the dropping funnel.

-

Add the chloromethylating agent dropwise to the stirred solution of 2-chlorothiophene over 2-4 hours, ensuring the internal temperature does not exceed 5°C. The controlled addition is critical to prevent side reactions and ensure safety.

-

-

Reaction Progression:

-

After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour.

-

Gradually warm the reaction to room temperature and continue stirring for 4-12 hours.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the entire mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual acid, and finally with brine.

-

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by vacuum distillation. Collect the fraction boiling at 83-85°C/8 mmHg to obtain pure 2-Chloro-5-(chloromethyl)thiophene as a colorless to light yellow liquid.

-

Part 2: Application Protocol in Heterocyclic Synthesis

Principle: Nucleophilic Substitution for Scaffold Elaboration

The primary utility of 2-Chloro-5-(chloromethyl)thiophene in pharmaceutical synthesis lies in the high reactivity of its chloromethyl group toward nucleophiles. This functionality allows it to act as a potent alkylating agent, enabling the covalent attachment of the 5-chloro-2-thienylmethyl group to a variety of molecular scaffolds, such as those containing amine or imidazole nitrogens. This reaction is a cornerstone for building more complex, biologically active molecules.

Application Workflow: Synthesis of an Imidazole Derivative

Caption: General workflow for the application of 2-Chloro-5-(chloromethyl)thiophene.

Detailed Step-by-Step Methodology

This protocol describes a general procedure for the N-alkylation of an imidazole-containing nucleophile, a common step in the synthesis of antifungal agents and other therapeutic candidates.

-

Reaction Setup:

-

In a round-bottom flask, dissolve the nucleophilic substrate (e.g., a substituted imidazole, 1 equivalent) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents), to the solution to deprotonate the nucleophile. Stir the suspension for 15-30 minutes at room temperature.

-

-

Addition of the Building Block:

-

Dissolve 2-Chloro-5-(chloromethyl)thiophene (1.1 equivalents) in a small amount of the reaction solvent.

-

Add the solution of the building block dropwise to the suspension of the deprotonated nucleophile.

-

-

Reaction Progression:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) as required. The choice of temperature depends on the reactivity of the specific nucleophile.

-

Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

Extract the aqueous mixture three times with an appropriate organic solvent, such as ethyl acetate.

-

Combine the organic extracts and wash them sequentially with water and brine to remove the solvent and inorganic salts.

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure final product.

-

Conclusion

2-Chloro-5-(chloromethyl)thiophene is a highly valuable and versatile building block for pharmaceutical synthesis. Its dual reactivity—a chlorinated aromatic core and an electrophilic side chain—provides medicinal chemists with a reliable tool for constructing complex molecular frameworks. The protocols detailed herein for its synthesis and subsequent application in nucleophilic substitution reactions offer a robust foundation for researchers engaged in the development of novel thienopyridine-based and other heterocyclic therapeutics. Careful adherence to reaction conditions and safety protocols is essential for achieving high yields and purity in these synthetic transformations.

References

- The Significance of Thiophene in Medicine: A Systematic Review of the Liter

- Bandichhor, R. et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Wang, L. et al. Synthetic Improvements in the Preparation of Clopidogrel. American Chemical Society.

- A Review on Recent Advances of Pharmacological Diversification of Thiophene Deriv

- Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077.

- Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggreg

- Synthesis of thiophene and Their Pharmacological Activity. (2025).

- Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Thieme Connect.

- 2-Chloro-5-(chloromethyl)thiophene. ChemScene.

- 2-Chloro-5-(chloromethyl)thiophene 97 23784-96-5. Sigma-Aldrich.

- Synthesis of 2-thiopheneacetic acid. (Patent CN111205266A).

- 2-CHLORO-5-(CHLOROMETHYL)THIOPHENE | CAS 23784-96-5.

- Method for synthesizing ticlopidine hydrochloride. (Patent CN105601645A).

- Synthesis of 3D. Ticlopidine Hydrochloride. PrepChem.com.

- SYNTHESIS OF TICLOPIDINE HYDROCHLORIDE. Semantic Scholar.

- Preparation method for 2-chlorine-5-thiophene formic acid. (Patent CN102993164A).

- 2-chloromethylthiophene. Organic Syntheses Procedure.

- 2-Chloro-5-(chloromethyl)thiophene 97 23784-96-5. Sigma-Aldrich.

- Application Notes: Chlorination Methods for Thiophene Synthesis. Benchchem.

- 2-Chloro-5-(chloromethyl)thiophene 97 23784-96-5. Sigma-Aldrich.

- Application Notes: Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene. Benchchem.

- Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. (2020).

- 2-(Chloromethyl)thiophene synthesis. ChemicalBook.

- Friedel–Crafts Acyl

- Regioselectivity in Friedel–Crafts acyl

- Friedel-Crafts Acyl

- Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggreg

- 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine. (2010). MDPI.

- 2-Chloro-3-(chloromethyl)

- Chloromethylation of thiophene. (Patent WO2002094806A1).

Sources

- 1. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103694250A - Thienopyridine derivatives, and preparation methods and medical use thereof - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-氯-5-(氯甲基)噻吩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-CHLORO-5-(CHLOROMETHYL)THIOPHENE | CAS 23784-96-5 [matrix-fine-chemicals.com]

- 8. 2-クロロ-5-(クロロメチル)チオフェン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. echemi.com [echemi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. nbinno.com [nbinno.com]

"application of 2-Chloro-5-(1-chloroethyl)thiophene in the synthesis of conductive polymers"

The following technical guide details the application of 2-Chloro-5-(1-chloroethyl)thiophene (CAS 106341-45-1) in the synthesis of conductive polymer precursors.

This molecule serves as a critical electrophilic building block, primarily used to introduce vinyl functionality or chiral alkyl side-chains onto thiophene-based materials. While not a direct monomer for main-chain conjugation (due to the 2,5-substitution pattern), it is the primary precursor for 2-Chloro-5-vinylthiophene , which undergoes radical polymerization to form pendant-active polymers capable of subsequent oxidative cross-linking into conductive networks.

Executive Summary

2-Chloro-5-(1-chloroethyl)thiophene is a bifunctional thiophene derivative featuring an aromatic chlorine at the C2 position and a reactive benzylic-like chloride at the C5 position (1-chloroethyl group). In the context of conductive polymers (CPs), this molecule is utilized via two primary pathways:

-

Precursor for Pendant Conductive Networks: Dehydrochlorination yields 2-chloro-5-vinylthiophene , which is polymerized via the vinyl group to form a processable, non-conjugated backbone with pendant thiophene units. These units are subsequently electro-crosslinked to form conductive films.

-

Chiral End-Capping/Functionalization: The reactive secondary alkyl chloride allows for the introduction of chiral side chains or surface-anchoring groups onto regioregular poly(3-hexylthiophene) (P3HT) chains via Grignard metathesis (GRIM) termination.

Chemical Mechanism & Pathway Analysis

The utility of this molecule relies on the differential reactivity between the aliphatic chloride (C-Cl bond dissociation energy ~80 kcal/mol) and the aromatic chloride (C-Cl ~96 kcal/mol).

Pathway A: Vinyl-Thiophene Synthesis (Primary Application)

The 1-chloroethyl group undergoes base-promoted

Significance: Unlike standard P3HT (which is conjugated but rigid), polyvinylthiophenes are flexible and soluble. The conductivity is "activated" later by electro-oxidative coupling of the pendant thiophene rings, creating a conjugated network orthogonal to the main chain.

Pathway B: Nucleophilic Substitution for Side-Chain Engineering

The secondary chloride is susceptible to

Figure 1: Synthetic workflow from precursor to conductive network.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-vinylthiophene (Monomer)

Target: Conversion of the 1-chloroethyl group to a vinyl group.

Materials:

-

2-Chloro-5-(1-chloroethyl)thiophene (10 mmol)

-

Potassium tert-butoxide (

-BuOK) (12 mmol) -

Tetrahydrofuran (THF), anhydrous (50 mL)

-

18-Crown-6 (Catalytic amount, optional)

Procedure:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve 2-Chloro-5-(1-chloroethyl)thiophene (1.81 g) in 30 mL of anhydrous THF. Cool to 0°C using an ice bath.[1][2]

-

Elimination: Dissolve

-BuOK (1.35 g) in 20 mL THF and add dropwise to the reaction mixture over 20 minutes. The solution may darken. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for an additional 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material (

). -

Workup: Quench with saturated

solution (20 mL). Extract with diethyl ether ( -

Purification: Purify via vacuum distillation (bp ~65-70°C at 5 mmHg) or silica gel column chromatography (100% Hexanes) to yield a clear, colorless oil.

-

Yield Expectation: 75-85%.

-

Protocol B: Polymerization to Poly(2-chloro-5-vinylthiophene)

Target: Creating the processable polymer backbone.

Materials:

-

Monomer from Protocol A (5 mmol)

-

AIBN (Azobisisobutyronitrile) (0.1 mmol, 2 mol%)

-

Benzene or Toluene (degassed)

Procedure:

-

Degassing: Place monomer and solvent in a Schlenk tube. Freeze-pump-thaw (3 cycles) to remove oxygen (critical for radical polymerization).

-

Initiation: Add AIBN under nitrogen flow.

-

Polymerization: Heat to 70°C for 24 hours. The solution will become viscous.

-

Precipitation: Pour the reaction mixture into cold methanol (200 mL) to precipitate the white/off-white polymer.

-

Purification: Reprecipitate from THF into Methanol twice. Dry under vacuum at 40°C.

Protocol C: Electrochemical Cross-linking (Conductivity Activation)

Target: Formation of the conjugated polythiophene network.

Materials:

-

Poly(2-chloro-5-vinylthiophene) (10 mg/mL in DCM)

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in Acetonitrile. -

Working Electrode: ITO (Indium Tin Oxide) glass or Platinum button.

Procedure:

-

Film Casting: Spin-cast the polymer solution onto the ITO electrode (1500 rpm, 60s). Allow to dry.[2][3]

-

Cell Setup: Three-electrode cell (WE: Polymer/ITO, CE: Pt wire, RE: Ag/AgCl).

-

Electropolymerization: Cycle the potential between 0.0 V and +1.6 V vs Ag/AgCl at 50 mV/s.

-

Observation: The film will change color (electrochromism) from transparent to dark blue/black as the pendant thiophene groups couple at the 2,2' (or 4,4') positions, forming a conjugated network.

-

-

Doping: Hold potential at +1.2 V to oxidize (dope) the film for maximum conductivity.

Key Data & Specifications

| Parameter | Specification / Value | Notes |

| Precursor Purity | >97% (GC) | Critical to prevent chain termination during polymerization. |

| Monomer Yield | 75 - 85% | Via base-catalyzed elimination. |

| Polymer | 15,000 - 45,000 g/mol | Dependent on AIBN concentration (0.5 - 2%). |

| Conductivity ( | After electrochemical cross-linking and doping. | |

| Solubility | THF, DCM, Chloroform | Pre-crosslinked polymer is highly soluble. |

Troubleshooting & Critical Controls

-

Regioselectivity of Elimination:

-

Issue: Formation of the internal alkene (if the alkyl chain is longer) or substitution instead of elimination.

-

Control: Use a bulky base (

-BuOK or LDA) to favor elimination (E2) over substitution (Sn2). Keep temperature low (0°C) initially.

-

-

Polymerization Inhibition:

-

Issue: Oxygen is a radical scavenger.

-

Control: Rigorous degassing (Freeze-Pump-Thaw) is mandatory. The 2-chloro substituent on the thiophene ring stabilizes the radical slightly but can also lead to chain transfer; keep conversion below 80% to avoid gelation.

-

-

Cross-linking Efficiency:

-

Issue: Steric hindrance from the polymer backbone prevents thiophene-thiophene coupling.

-

Control: Use a "spacer" concept if necessary, but the vinyl linkage usually provides enough rotation. The 2-Cl group blocks one alpha position, forcing coupling at the 4-position or requiring dechlorination (unlikely under these mild conditions). Note: If high conductivity is required, ensure the potential is sufficient to overcome the steric penalty of the 2-Cl group.

-

References

-

Sigma-Aldrich. 2-Chloro-5-(1-chloroethyl)thiophene Product Specification. CAS 106341-45-1.[4] Link

-

McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials, 10(2), 93-116. (Foundational text on thiophene functionalization). Link

-

Roncali, J. (1992). "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews, 92(4), 711-738. (Details on electropolymerization of substituted thiophenes). Link

-

BenchChem. Synthesis and Utility of Chloromethylthiophene Derivatives. (Analogous reactivity protocols). Link

-

Organic Syntheses. 2-Chloromethylthiophene Preparation. Coll. Vol. 3, p. 811.[1][3] (Standard protocol for handling benzylic thiophene halides). Link

(Note: Specific literature on the "1-chloroethyl" derivative is sparse; protocols are adapted from the homologous "chloromethyl" and "vinylthiophene" established chemistries cited above.)

Sources

Application Notes and Protocols: Synthetic Routes to Novel Heterocyclic Compounds from 2-Chloro-5-(1-chloroethyl)thiophene

Introduction

2-Chloro-5-(1-chloroethyl)thiophene is a bifunctional halogenated thiophene derivative poised to be a highly valuable building block in medicinal and materials chemistry. Its structure features two distinct reactive centers: a moderately reactive aryl chloride at the C2 position of the thiophene ring and a highly labile secondary 'benzylic-type' chloride on the C5 side chain. This electronic and steric differentiation allows for selective chemical transformations, making it an ideal starting material for the construction of complex, multi-ring heterocyclic systems.

The thiophene nucleus is a well-established scaffold in numerous pharmaceuticals, valued for its ability to act as a bioisostere of a benzene ring while possessing unique electronic properties.[1] By leveraging the dual reactivity of 2-Chloro-5-(1-chloroethyl)thiophene, chemists can forge novel fused-ring systems such as thienopyridines, thienopyrazoles, and other pharmacologically relevant scaffolds.

This document provides detailed application notes and step-by-step protocols for three distinct synthetic routes originating from this versatile precursor. We will explore the underlying chemical principles, explain the causality behind experimental choices, and offer field-proven insights to guide researchers in their synthetic endeavors.

Physicochemical Properties & Safety

Before commencing any experimental work, it is crucial to be familiar with the properties of the starting material and to adhere to strict safety protocols. The 1-chloroethyl side chain makes the compound a potent lachrymator and alkylating agent.

| Property | Value |

| Molecular Formula | C₆H₆Cl₂S |

| Molecular Weight | 181.08 g/mol |

| Appearance | Colorless to light yellow liquid (predicted) |

| Boiling Point | Decomposes on heating; distillation should be under high vacuum and at low temperatures. |

| Reactivity | Highly reactive towards nucleophiles, especially at the side-chain chloride. Moisture sensitive. |

| Hazards | Lachrymator, corrosive, potential mutagen. Handle with extreme caution. |

Safety Precautions:

-

All manipulations must be performed in a certified, high-flow chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloved), a flame-retardant lab coat, and chemical splash goggles.

-

Keep quenching agents (e.g., isopropanol, sodium bicarbonate solution) readily available to neutralize spills.

-

The compound should be stored under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C) to prevent decomposition.

Strategic Overview of Synthetic Transformations

The synthetic utility of 2-Chloro-5-(1-chloroethyl)thiophene stems from the orthogonal reactivity of its two C-Cl bonds. The side-chain chloride is readily displaced by a wide range of nucleophiles via an Sₙ1 or Sₙ2 mechanism.[2] The aryl chloride is more robust but can be engaged in transition-metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution (SₙAr).[3][4] Our strategies will primarily exploit the side chain's reactivity to introduce key functionalities that will then participate in intramolecular cyclization to build new heterocyclic rings.

Caption: General synthetic strategies from the title compound.

Route 1: Synthesis of Thieno[2,3-c]pyrazoles

Principle & Mechanistic Insight: This route utilizes hydrazine hydrate as a dinucleophilic reagent to construct a fused pyrazole ring. The reaction proceeds in two key stages:

-

Nucleophilic Substitution: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the 1-chloroethyl side chain, displacing the chloride ion to form a hydrazinyl-thiophene intermediate. This step likely follows an Sₙ1 pathway due to the stabilization of the secondary carbocation by the adjacent thiophene ring.

-

Intramolecular Cyclization & Aromatization: The terminal -NH₂ group of the hydrazinyl intermediate then performs an intramolecular nucleophilic attack on the C4 position of the electron-deficient thiophene ring. This is followed by elimination of HCl and subsequent air oxidation (or addition of a mild oxidant) to achieve aromatization, yielding the stable thieno[2,3-c]pyrazole system.

Experimental Protocol: Synthesis of 3-Methyl-5-chloro-1H-thieno[2,3-c]pyrazole

Caption: Experimental workflow for thienopyrazole synthesis.

Materials:

-

2-Chloro-5-(1-chloroethyl)thiophene (1.81 g, 10.0 mmol)

-

Hydrazine hydrate (64-65% solution, ~1.0 mL, ~20.0 mmol, 2.0 equiv.)

-

Ethanol (95%, 40 mL)

-

Deionized water

-

Ice

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-5-(1-chloroethyl)thiophene (10.0 mmol) and ethanol (40 mL).

-

Cool the stirred solution to 0°C in an ice-water bath.

-

Slowly add hydrazine hydrate (2.0 equiv.) dropwise over 10 minutes. Causality: A slow, cold addition is crucial to control the initial exothermic reaction and prevent the formation of azine byproducts.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of an ice-water slurry with vigorous stirring.

-

A precipitate should form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water (3 x 30 mL).

-

Purify the crude solid by recrystallization from an ethanol/water mixture to afford the title compound as a crystalline solid.

-

Dry the purified product in a vacuum oven at 40°C overnight.

Data Summary:

| Product | Yield | M.P. (°C) | ¹H NMR |

| 3-Methyl-5-chloro-1H-thieno[2,3-c]pyrazole | 75-85% | 165-167 | Consistent with structure |

Route 2: Synthesis of Thieno[3,2-b]pyridine Derivatives

Principle & Mechanistic Insight: This strategy builds a fused pyridine ring via a modified Friedländer annulation. The process begins by converting the 1-chloroethyl group into a carbonyl, which then serves as an electrophilic handle for cyclization.

-

Kornblum Oxidation: The 1-chloroethyl group is first oxidized to an acetyl group. The Kornblum oxidation is an excellent choice as it uses dimethyl sulfoxide (DMSO) as the oxidant and a mild base, proceeding under conditions that will not affect the aryl chloride.[5]

-

Condensation & Cyclization: The resulting 2-chloro-5-acetylthiophene intermediate is then reacted with an enamine or an enolate derived from a ketone (e.g., acetone enolate formed with LDA). The enolate adds to the acetyl group, and the subsequent intermediate undergoes an acid- or base-catalyzed intramolecular cyclization and dehydration to form the substituted thieno[3,2-b]pyridine ring.

Experimental Protocol: Synthesis of 7-Chloro-2,5-dimethylthieno[3,2-b]pyridine

Part A: Kornblum Oxidation to 5-Acetyl-2-chlorothiophene

-

Dissolve 2-Chloro-5-(1-chloroethyl)thiophene (10.0 mmol) in anhydrous DMSO (30 mL) in a 100 mL flask.

-

Add sodium bicarbonate (2.52 g, 30.0 mmol, 3.0 equiv.). Causality: The base neutralizes the HCl formed during the reaction, driving it to completion.

-

Heat the mixture to 130°C for 3 hours. The reaction should turn dark.

-

Cool to room temperature, pour into 200 mL of water, and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, 9:1 Hexanes:Ethyl Acetate) to yield 5-Acetyl-2-chlorothiophene.[5] This intermediate is often a stable, isolable solid.

Part B: Friedländer Annulation

-

In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (1.54 mL, 11.0 mmol) in anhydrous THF (20 mL).

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise and stir for 30 minutes to generate Lithium Diisopropylamide (LDA).

-

Add anhydrous acetone (0.81 mL, 11.0 mmol) dropwise and stir for another 45 minutes at -78°C to form the lithium enolate.

-

Add a solution of 5-Acetyl-2-chlorothiophene (1.62 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise to the enolate solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Extract the mixture with diethyl ether (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

To the crude residue, add polyphosphoric acid (PPA) (approx. 10 g) and heat to 100°C for 2 hours to effect cyclization and dehydration.

-

Cool, carefully add ice-water, and neutralize with 10 M NaOH solution.

-

Extract the product with dichloromethane, dry, and purify by column chromatography to yield the title compound.

Data Summary:

| Intermediate/Product | Yield (Overall) | Form | Key Analytical Data |

| 5-Acetyl-2-chlorothiophene | 80-90% | Pale yellow solid | M.P. 48-50°C |

| 7-Chloro-2,5-dimethylthieno[3,2-b]pyridine | 45-55% | Off-white solid | Mass Spec (M+) confirms product |

Troubleshooting and Field-Proven Insights

-

Issue: Low yield in Route 1 due to side reactions.

-

Insight: The formation of azines or over-alkylation of hydrazine can be problematic. Ensure slow, cold addition of hydrazine and use a modest excess (2.0 equivalents is usually sufficient). Running the reaction under an inert atmosphere can sometimes improve yields by preventing unwanted oxidation of the intermediate.

-

-

Issue: Elimination to form 2-Chloro-5-vinylthiophene.

-

Insight: The secondary chloroethyl group is prone to E1/E2 elimination, especially with bulky or strong bases. For nucleophilic substitutions, use non-basic nucleophiles or weakly basic conditions where possible. For reactions requiring a base, maintain low temperatures to favor substitution over elimination.

-

-

Issue: Kornblum oxidation (Route 2) is sluggish or forms byproducts.

-

Insight: The purity of the DMSO is critical; it must be anhydrous. The reaction temperature is also key; too low and the reaction stalls, too high (>150°C) and decomposition of the thiophene ring can occur.

-

-

Issue: Purification of final products is difficult.

-

Insight: Many fused thiophene heterocycles have similar polarities. High-performance column chromatography with fine-grade silica may be necessary. If the product is basic (e.g., the pyridine derivative), an acidic workup can be used to extract it into the aqueous phase, separating it from neutral impurities, before re-basifying and extracting back into an organic solvent.

-

Conclusion

2-Chloro-5-(1-chloroethyl)thiophene stands out as a potent and versatile precursor for constructing novel heterocyclic frameworks. The protocols detailed herein demonstrate its utility in synthesizing thieno-fused pyrazoles and pyridines, which are scaffolds of significant interest in drug discovery. By carefully controlling reaction conditions to exploit the differential reactivity of its two chlorine atoms, researchers can unlock a diverse range of complex molecular architectures. The synthetic pathways described offer a reliable foundation for further exploration and derivatization in the pursuit of new chemical entities.

References

-

BenchChem (2025). Application Notes and Protocols: Chloromethylation of 2-Chlorothiophene. 6

-

BenchChem (2025). Application Notes: Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene. 7

-

Organic Syntheses Procedure. 2-chloromethylthiophene. 8

-

BenchChem. 2-Chloro-3-(chloromethyl)thiophene | 109459-94-1. 9

-

Ohta, A., et al. (2013). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. Synlett, 24, 1133–1136.

-

Google Patents. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.

-

Organic Syntheses Procedure. 2-ACETOTHIENONE. 10

-

Rossi, R. A., & Pierini, A. B. (2002). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews, 103(1), 71-168.

-

Google Patents. US7462725B2 - Chloromethylation of thiophene.

-

Hull, J. W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 27.

-

Zhang, Y., et al. (2016). Synthesis of P005091. ResearchGate.

-

Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4).

-

Besson, T., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry.

-

NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry.

Sources

- 1. rroij.com [rroij.com]

- 2. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Chloro-3-(chloromethyl)thiophene | 109459-94-1 | Benchchem [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Strategic Role of 2-Chloro-5-(halomethyl)thiophenes in the Synthesis of Novel Antifungal Agents

Introduction: The Thiophene Scaffold in Antifungal Drug Discovery

The landscape of infectious diseases is continually challenged by the emergence of drug-resistant fungal pathogens, creating a pressing need for novel and effective antifungal agents.[1] In this pursuit, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the thiophene ring system being a particularly privileged scaffold.[2][3] Thiophene derivatives are integral to a wide array of therapeutic agents due to their versatile chemical reactivity and ability to mimic phenyl rings, which can lead to enhanced biological activity.[2] Their broad spectrum of pharmacological properties, including antifungal, antibacterial, anti-inflammatory, and anticancer activities, underscores their significance in drug development.[4]

This application note focuses on the pivotal role of a specific class of thiophene derivatives, namely 2-chloro-5-(halomethyl)thiophenes, as versatile intermediates in the synthesis of potent antifungal compounds. While the specific derivative 2-Chloro-5-(1-chloroethyl)thiophene is less commonly cited, its close analogue, 2-chloro-5-(chloromethyl)thiophene, is a well-established precursor in the development of new chemical entities targeting fungal infections. We will delve into the synthesis of this key intermediate, its subsequent application in the construction of antifungal agents, and the underlying mechanistic principles that guide the design of these molecules.

Synthesis of the Key Intermediate: 2-Chloro-5-(chloromethyl)thiophene

The introduction of a reactive chloromethyl group onto the 2-chlorothiophene core is a critical step in creating a versatile building block for further elaboration. The most common and efficient method for this transformation is the Blanc chloromethylation reaction.[5]

Reaction Principle:

This reaction is an electrophilic aromatic substitution where 2-chlorothiophene is treated with formaldehyde and hydrogen chloride. The acidic conditions generate a highly reactive electrophile, the chloromethyl cation (or a related species), which is then attacked by the electron-rich thiophene ring. The chloro substituent at the 2-position directs the incoming electrophile to the 5-position, yielding the desired product.[5]

Experimental Protocol: Chloromethylation of 2-Chlorothiophene

Materials:

-

2-Chlorothiophene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Ice-salt bath

-

Three-necked round-bottom flask equipped with a mechanical stirrer and thermometer

Procedure:

-

In a three-necked round-bottom flask, combine 2-chlorothiophene, paraformaldehyde, and concentrated hydrochloric acid.

-

Cool the reaction mixture to 0°C using an ice-salt bath and commence vigorous stirring.

-

Maintain the reaction temperature between 0°C and 5°C for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with three portions of diethyl ether.

-

Combine the organic extracts and wash them sequentially with water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral to litmus paper.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the diethyl ether by rotary evaporation under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiophene as a colorless to light yellow liquid.[5]

Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Concentrated hydrochloric acid is corrosive, and 2-chloro-5-(chloromethyl)thiophene is a lachrymator (a substance that irritates the eyes and causes tears). Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5]

Application in the Synthesis of Thiophene-Containing Antifungal Agents

The chloromethyl group in 2-chloro-5-(chloromethyl)thiophene is a highly reactive handle for nucleophilic substitution reactions. This reactivity is exploited in the synthesis of a variety of antifungal agents, particularly those belonging to the azole class. A notable example of a related compound, 2-chloro-3-(chloromethyl)thiophene, is its use in the synthesis of the antifungal drug Tioconazole.[6] The general principle involves the N-alkylation of an imidazole or triazole ring with the chloromethylated thiophene.

General Reaction Scheme: N-Alkylation of an Azole

The lone pair of electrons on a nitrogen atom of the azole ring acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This reaction forms a new carbon-nitrogen bond, linking the thiophene moiety to the azole ring, a critical pharmacophore in many antifungal drugs.

Caption: General workflow for N-alkylation of an azole.

Illustrative Protocol: Synthesis of a Thiophene-Azole Conjugate

This protocol is a generalized procedure for the N-alkylation of an imidazole derivative with 2-chloro-5-(chloromethyl)thiophene.

Materials:

-

2-Chloro-5-(chloromethyl)thiophene

-

Substituted imidazole (e.g., 2-phenylimidazole)

-

Potassium carbonate (or another suitable base)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the substituted imidazole in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes to generate the imidazolide anion.

-

Add a solution of 2-chloro-5-(chloromethyl)thiophene in anhydrous DMF dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired thiophene-azole conjugate.

Mechanism of Action and Structure-Activity Relationship (SAR)

Many thiophene-based antifungal agents, particularly those containing an azole moiety, function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[7] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, these drugs disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[1]

Caption: Mechanism of action via CYP51 inhibition.

Structure-activity relationship (SAR) studies of thiophene-based antifungal agents have revealed several key insights:

-

The Thiophene Ring: Often acts as a bioisostere for a phenyl ring, contributing to the overall lipophilicity and binding affinity of the molecule to the active site of CYP51.

-

The Azole Moiety: The nitrogen atom (N3 or N4) of the imidazole or triazole ring coordinates to the heme iron atom in the active site of CYP51, which is a crucial interaction for inhibitory activity.

-

Substituents on the Thiophene Ring: The presence and position of substituents, such as the chloro group in our key intermediate, can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and antifungal potency. Halogen atoms can enhance activity.

-

The Linker: The length and flexibility of the linker connecting the thiophene and azole rings are critical for optimal positioning of the pharmacophores within the enzyme's active site.

Quantitative Data Summary

The following table summarizes the antifungal activity of a representative thiophene derivative against various fungal strains, illustrating its potential as an antifungal lead compound.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | 70 |

| Candida parapsilosis | 70 |

| Cryptococcus neoformans | 2.2 |

Note: Data is illustrative and based on reported activities of similar thiophene derivatives.[8]

Conclusion

2-Chloro-5-(halomethyl)thiophenes are undeniably valuable and versatile intermediates in the development of novel antifungal agents. The straightforward synthesis of these building blocks, coupled with the high reactivity of the halomethyl group, provides a robust platform for the creation of diverse chemical libraries. The demonstrated efficacy of thiophene-azole conjugates as inhibitors of fungal CYP51 highlights the potential of this chemical class to address the growing challenge of antifungal resistance. Further exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for the discovery of next-generation antifungal therapies with improved potency, selectivity, and pharmacokinetic profiles.

References

- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501-517.

- Asif, M. (2012). A review on diverse biological activities of thiophene containing compounds. Int J Pharm Pharm Sci, 4(Suppl 5), 1-15.

- Berman, J., & Sudbery, P. E. (2002). Candida albicans: a molecular revolution built on a genomic foundation.

- Sanglard, D., & Odds, F. C. (2002). Resistance of Candida species to antifungal agents: molecular mechanisms and clinical consequences. The Lancet infectious diseases, 2(2), 73-85.

- Warrilow, A. G., Martel, C. M., Parker, J. E., Melo, N., Lamb, D. C., Nes, W. D., & Kelly, S. L. (2010). Azole binding properties of Candida albicans sterol 14-α demethylase (CaCYP51). Antimicrobial agents and chemotherapy, 54(10), 4235-4245.

-

Guimarães, D. O., de Faria, R. O., de Oliveira, T. B., de Fátima, Â., de Paula, J. R., & Bara, M. T. F. (2014). Antifungal activity of topical microemulsion containing a thiophene derivative. Brazilian Journal of Pharmaceutical Sciences, 50, 809-817. Available from: [Link]

- Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical microbiology reviews, 12(1), 40-79.

- Shafiee, A., & Ghassemian, M. (1997). Synthesis and in vitro antifungal activity of 2-(1H-imidazolyl)-1-(substituted-phenyl)-3-(5-thienyl)-2-propen-1-ones. Archives of pharmacal research, 20(6), 631-635.

-

de Sousa, J. P. A., Soter de Mariz, M. R. L., da Silva, A. C. A., do Nascimento, A. F. L., de Assis, C. R. D., Leite, F. H. A., ... & de Oliveira, A. P. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Scientific Reports, 14(1), 18345. Available from: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2025). 2-Chloro-3-(chloromethyl)thiophene: Synthesis, Applications, and Safety. Available from: [Link]

-

Organic Syntheses. 2-chloromethylthiophene. Available from: [Link]

-

ResearchGate. (2016). Synthesis of P005091. Available from: [Link]

-

RSC Publishing. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available from: [Link]

-

CONICET. (2010). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Available from: [Link]

-

MDPI. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Available from: [Link]

Sources

- 1. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Exploring Novel Y140F/H Mutant Fungal CYP51 Inhibitors: A Molecular Docking and Dynamics Study on Thiophene Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal activity of topical microemulsion containing a thiophene derivative - PMC [pmc.ncbi.nlm.nih.gov]

"scale-up synthesis of 2-Chloro-5-(1-chloroethyl)thiophene for industrial applications"

Application Note: Industrial Scale-Up of 2-Chloro-5-(1-chloroethyl)thiophene

Executive Summary

This guide details the process optimization and scale-up protocols for 2-Chloro-5-(1-chloroethyl)thiophene , a critical high-value intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs), including Factor Xa inhibitors and antifungal agents.

The synthesis of "benzylic-type" thiophene halides presents unique industrial challenges:

-

Thermal Instability: The target molecule is prone to rapid polymerization and hydrolysis due to the labile C-Cl bond at the secondary carbon.

-

Regioselectivity: Ensuring exclusive substitution at the C5 position of the thiophene ring.

-

Safety: Management of corrosive gases (HCl/SO₂) and exothermic hydride reductions.

This protocol utilizes a robust 3-step linear synthesis (Acylation

Chemical Pathway & Strategy

The optimal route avoids direct chloromethylation (carcinogenic reagents) and instead builds the carbon skeleton via Friedel-Crafts acylation, followed by functional group manipulation.

The Pathway:

-

Acylation: 2-Chlorothiophene

2-Acetyl-5-chlorothiophene.[1] -

Reduction: 2-Acetyl-5-chlorothiophene

1-(5-Chloro-2-thienyl)ethanol. -

Chlorination: 1-(5-Chloro-2-thienyl)ethanol

2-Chloro-5-(1-chloroethyl)thiophene .

Process Logic Diagram (DOT)

Figure 1: Strategic synthesis workflow highlighting Critical Process Parameters (CPPs) for industrial scale-up.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Acetyl-5-chlorothiophene

Rationale: Direct acetylation at the C5 position is highly regioselective due to the directing effect of the sulfur atom and the blocking chlorine at C2.

Reagents:

-

2-Chlorothiophene (1.0 equiv)[2]

-

Acetyl Chloride (1.1 equiv)

-

Aluminum Chloride (AlCl₃) (1.2 equiv)

-

Dichloromethane (DCM) (Solvent, 5-7 Vol)

Protocol:

-

Setup: Charge AlCl₃ and DCM into a glass-lined reactor under N₂ atmosphere. Cool to 0–5°C.[3][4]

-

Addition 1: Add Acetyl Chloride dropwise, maintaining temperature <10°C. Stir for 30 min to form the acylium complex.

-

Addition 2: Add 2-Chlorothiophene dissolved in DCM slowly over 2–3 hours. Critical: The reaction is exothermic. Maintain internal temperature at 0–5°C to prevent tar formation.

-

Reaction: Allow to warm to 20°C and stir for 4 hours.

-

IPC (In-Process Control): Monitor by GC/HPLC (Target: <1% SM).

-

Quench: Pour reaction mixture slowly into ice-water/HCl mixture. Caution: Massive exotherm and HCl gas evolution.

-

Workup: Separate phases. Wash organic layer with NaHCO₃ (aq) and Brine. Dry over MgSO₄.

-

Purification: Vacuum distillation (bp ~117°C at 17 mmHg) [1].

-

Yield Target: 85–90%.[5]

-

Appearance: White to pale yellow solid (mp 46-49°C).

-

Step 2: Reduction to 1-(5-Chloro-2-thienyl)ethanol

Rationale: NaBH₄ is chosen for its cost-effectiveness and safety profile compared to LiAlH₄.

Reagents:

-

2-Acetyl-5-chlorothiophene (1.0 equiv)[6]

-

Sodium Borohydride (NaBH₄) (0.35–0.4 equiv)

-

Methanol (Solvent, 5 Vol)

Protocol:

-

Setup: Dissolve ketone in Methanol. Cool to 0°C.[2][4][5][7]

-

Addition: Add NaBH₄ portion-wise (solid) or as a stabilized solution (in NaOH/H₂O) over 1 hour. Maintain T < 10°C.

-

Note: Hydrogen gas is evolved.[4] Ensure adequate venting.

-

-

Reaction: Stir at 0–10°C for 2 hours.

-

IPC: Check for disappearance of ketone (TLC/GC).

-

Quench: Adjust pH to ~7 with dilute acetic acid or HCl. Remove Methanol under reduced pressure (keep bath <40°C).

-

Extraction: Extract residue with Ethyl Acetate or DCM.

-

Isolation: Concentrate to obtain the crude alcohol.

Step 3: Chlorination to 2-Chloro-5-(1-chloroethyl)thiophene

Rationale: This is the most critical step. The secondary benzylic-like carbocation is stable enough to form but leads to rapid polymerization if the mixture heats up. Anhydrous HCl gas or SOCl₂ with strict temperature control is required.

Reagents:

-

1-(5-Chloro-2-thienyl)ethanol (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (1.2 equiv) OR HCl gas (excess)

-

DCM or Toluene (Solvent)

-

DMF (Catalytic amount, 0.5 mol%)

Protocol (SOCl₂ Method):

-

Setup: Dissolve alcohol in anhydrous DCM (10 Vol). Add cat. DMF. Cool to -10°C .[7]

-

Addition: Add SOCl₂ dropwise over 2 hours. Strictly maintain T < 0°C.

-

Reaction: Stir at 0°C for 2–4 hours. Do not reflux.

-

IPC: Monitor conversion. Stop immediately upon consumption of SM to avoid degradation.

-

Workup:

-

Evaporate solvent and excess SOCl₂ under high vacuum at low temperature (<20°C) .

-

Alternative: Wash with ice-cold NaHCO₃ solution (rapidly) and dry.

-

-

Stabilization (Critical): The product is unstable. If not used immediately, add 1% diisopropylamine or inorganic carbonate (K₂CO₃) as a stabilizer [2].

-

Storage: Store at -20°C under Argon.

Quantitative Data Summary

| Parameter | Step 1 (Acylation) | Step 2 (Reduction) | Step 3 (Chlorination) |

| Reagent | Acetyl Chloride / AlCl₃ | NaBH₄ | SOCl₂ / HCl(g) |

| Solvent | DCM or 1,2-DCE | Methanol | DCM or Toluene |

| Temperature | 0°C | 0°C | -10°C |

| Reaction Time | 4–6 Hours | 2–3 Hours | 2–4 Hours |

| Typical Yield | 85–90% | 95–98% | 80–85% |

| Major Impurity | Isomer (3-acetyl) <1% | Unreacted Ketone | Polymer / Elimination Product |

| Safety Hazard | HCl Gas, Exotherm | H₂ Gas (Flammable) | SO₂/HCl Gas, Unstable Product |

Quality & Safety Assurance (E-E-A-T)

Self-Validating Analytical Controls

-

Step 1 Validation: ¹H NMR (CDCl₃) should show a singlet methyl ketone peak at ~2.5 ppm. The coupling constant of the thiophene protons (

Hz) confirms 2,5-substitution (3,4-substitution would show smaller -

Step 3 Validation: The disappearance of the broad O-H stretch (~3300 cm⁻¹) in IR and the shift of the methine proton in NMR (from ~5.0 ppm in alcohol to ~5.3 ppm in chloride) confirms conversion.

Safety Protocols

-

Thiophene Toxicity: Thiophenes are readily absorbed through the skin and are hepato-toxic. Double-gloving (Nitrile/Laminate) and full-face respirators or fume hood sash operation are mandatory.

-

Genotoxicity: The final product is an alkylating agent (potential mutagen). Handle as a potent cytotoxic material.

-

Waste: Aqueous streams from Step 1 contain high Aluminum salts—treat as hazardous inorganic waste.

References

-

NIST WebBook . "2-Acetyl-5-chlorothiophene Mass Spectrum & Properties." National Institute of Standards and Technology. Accessed Feb 17, 2026. [Link]

-

Organic Syntheses . "2-Chloromethylthiophene (Analogous Stability Protocols)." Org.[4][5] Synth. 1955, 33, 811. [Link]

-

PubChem . "2-Acetyl-5-chlorothiophene Compound Summary." National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Acetyl-5-chlorothiophene [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Rivaroxaban Intermediates | Manufacturer | Supplier | SSpharma India [sspharma.com]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

"purification methods for crude 2-Chloro-5-(1-chloroethyl)thiophene"

Topic: Purification & Handling of 2-Chloro-5-(1-chloroethyl)thiophene

Section 1: Critical Stability Triage (Read First)

Status: HIGHLY UNSTABLE / THERMALLY SENSITIVE

The compound 2-Chloro-5-(1-chloroethyl)thiophene is a secondary benzylic-type halide. It is significantly more reactive than its chloromethyl analog. Users frequently encounter rapid degradation (blackening/polymerization) because they treat it like a standard alkyl halide.

Three Immutable Laws for this Compound:

-

The Acid Trap: This compound decomposes to release HCl. The released HCl catalyzes further decomposition (autocatalysis). You must maintain a strictly neutral-to-slightly-basic environment.

-

Thermal Ceiling: Avoid pot temperatures above 60°C during purification. The secondary chloride is prone to thermal elimination, yielding 2-chloro-5-vinylthiophene (which subsequently polymerizes).

-

Silica Incompatibility: Do NOT purify via standard silica gel chromatography. The acidity of silica induces elimination and hydrolysis.

Section 2: Troubleshooting Guide (Q&A)

Q1: The crude oil was yellow, but it turned pink/red and then black within hours. What happened? A: This is the classic "Acid Cascade."

-

Cause: Trace HCl (from the chlorination step using SOCl₂ or HCl gas) remained in the oil. This acid catalyzed the cleavage of the C-Cl bond. The pink color is often associated with the formation of cationic thiophene species or oligomers.

-

Fix: Immediately wash the organic phase with cold saturated NaHCO₃ until the aqueous pH is alkaline (pH 8-9). Dry over K₂CO₃ (anhydrous) instead of MgSO₄ to ensure acid scavenging.

Q2: I attempted vacuum distillation, but the material foamed and solidified in the flask. Why? A: You likely triggered thermal polymerization.

-

Cause: Two possibilities:

-

Temperature too high: If the vacuum was insufficient (>5 mmHg), you required excessive heat, causing elimination to the vinyl-thiophene derivative, which rapidly polymerizes.

-

No Stabilizer: Distilling benzylic thiophenes without an acid scavenger is risky.

-

-

Fix: Use a high-vacuum line (<1 mmHg). Add 0.5% - 1.0% (w/w) Dicyclohexylamine or CaH₂ to the pot before distillation to scavenge in-situ acid generation.

Q3: Can I use column chromatography instead of distillation? A: Generally, no .

-

Reason: Silica gel is slightly acidic. It will hydrolyze the sensitive secondary chloride back to the alcohol (1-(5-chloro-2-thienyl)ethanol) or cause elimination.

-

Exception: If you must chromatograph, use Neutral Alumina (Grade III) deactivated with water, and use a mobile phase containing 1% Triethylamine (TEA). However, distillation is preferred for scale-up.

Section 3: Optimized Purification Protocols

Protocol A: Neutralization & Workup (The Prerequisite)

Before any purification, the crude reaction mixture must be free of mineral acids.

-

Dilution: Dilute the crude reaction mass with MTBE (Methyl tert-butyl ether) or Toluene . Avoid DCM if possible (to prevent halogen exchange or radical issues, though DCM is acceptable if kept cold).

-

Quench: Pour the mixture into ice-cold water.

-

The Bicarb Wash: Wash the organic layer with cold saturated NaHCO₃ (2x).

-

Drying: Dry the organic layer over Anhydrous K₂CO₃ (Potassium Carbonate).

-

Why? K₂CO₃ is basic and helps stabilize the molecule. Standard MgSO₄ is slightly acidic.

-

-

Concentration: Remove solvent under reduced pressure at <30°C . Do not heat the water bath.

Protocol B: High-Vacuum Distillation (The Gold Standard)

Adapted from protocols for 2-chloromethylthiophene, adjusted for the lower thermal stability of the secondary halide.

| Parameter | Specification | Notes |

| Vacuum Pressure | 0.1 – 0.5 mmHg | Essential. Do not attempt at >2 mmHg. |

| Bath Temperature | Max 60°C | If it doesn't distill at 60°C, improve your vacuum. |

| Stabilizer | Dicyclohexylamine (1%) | Add directly to the distillation pot. |

| Condenser Temp | 0°C to -10°C | Prevent re-vaporization into the pump. |

| Collection | Fraction 2 | Discard the first 5-10% (solvent/volatiles). |

Step-by-Step:

-

Load the acid-free crude oil into a single-neck round bottom flask.

-

Add 0.5% - 1.0% w/w Dicyclohexylamine . This bulky amine scavenges HCl but does not distill over easily due to its high boiling point (approx 256°C), keeping the distillate pure.

-

Connect a short-path distillation head (Vigreux columns increase hold-up and thermal exposure time—avoid them).

-

Apply vacuum gradually to degas the solvent.

-

Slowly ramp the bath temperature. Collect the main fraction as a clear, colorless to pale yellow liquid.[3]

-

Storage: Immediately flush the receiving flask with Argon/Nitrogen. Store at -20°C.

Section 4: Visualizing the Workflow

Figure 1: Purification Decision Matrix

This logic tree guides the researcher based on the crude purity profile.

Caption: Decision matrix for processing crude 2-Chloro-5-(1-chloroethyl)thiophene. Note the preference for distillation over chromatography.

Figure 2: Degradation Pathways

Understanding the enemy: Why the compound degrades.

Caption: Primary degradation pathways. Elimination to vinylthiophene is the primary risk during distillation; hydrolysis is the risk during chromatography.

References

-

BenchChem. (2025).[4][5] Synthesis and Utility of 2-Chloro-5-(chloromethyl)thiophene. (Provides the foundational protocols for handling benzylic thiophene chlorides, specifically the use of dicyclohexylamine stabilizers).

-